1-(3-Bromobenzyl)-1H-imidazole-5-carboxylic acid
Description
1-(3-Bromobenzyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted at position 1 with a 3-bromobenzyl group and a carboxylic acid moiety at position 5. This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors of enzymes like 11β-hydroxylase (CYP11B1), which is implicated in adrenal steroidogenesis .
Properties
IUPAC Name |
3-[(3-bromophenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-3-1-2-8(4-9)6-14-7-13-5-10(14)11(15)16/h1-5,7H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHGYBXDJCOTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194293 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-[(3-bromophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439897-73-0 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-[(3-bromophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439897-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-[(3-bromophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzyl)-1H-imidazole-5-carboxylic acid can be synthesized through a multi-step process. One common method involves the initial bromination of benzyl alcohol to form 3-bromobenzyl alcohol. This intermediate is then reacted with imidazole in the presence of a base to form 1-(3-bromobenzyl)-1H-imidazole. Finally, carboxylation of the imidazole ring is achieved using carbon dioxide under high pressure and temperature conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and carboxylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted imidazole derivatives.
- Oxidized benzyl derivatives.
- Reduced carboxylic acid derivatives.
Scientific Research Applications
1-(3-Bromobenzyl)-1H-imidazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Biological Studies: The compound is used in studies related to enzyme kinetics and protein-ligand interactions.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Halogen Effects : Bromine (Br) in the target compound contributes to stronger halogen bonding compared to iodine (I) in [¹²³I]IMAZA, but iodine’s larger atomic radius enhances radiolabeling efficiency .
- Positional Isomerism : Moving the carboxylic acid from position 5 to 4 (as in the 4-carboxylic acid analog) alters dipole moments and hydrogen-bonding capabilities, impacting target affinity .
Biological Activity
1-(3-Bromobenzyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Characterized by its imidazole ring and functional groups, this compound has shown potential in various therapeutic applications, including anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H10BrN3O2
- Molecular Weight : Approximately 281.11 g/mol
- Structure : The compound features a bromobenzyl substituent at the first position and a carboxylic acid group at the fifth position of the imidazole ring, which contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : This compound may inhibit enzymes involved in critical cellular processes, such as cell proliferation and metabolic pathways. This inhibition can lead to reduced growth in cancer cells.
- Antimicrobial Activity : Research indicates that it may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, showcasing broad-spectrum antimicrobial properties.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in cell proliferation. |
| Antimicrobial Activity | Disrupts bacterial membranes and inhibits nucleic acid synthesis. |
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- In Vitro Studies : A notable study demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment, indicating its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial effects have been documented against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL for E. coli and 16 µg/mL for Staphylococcus aureus. These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
In a peer-reviewed study, the efficacy of this compound was evaluated against MCF-7 cells. The results indicated a dose-dependent response with significant apoptosis induction, highlighting its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against pathogenic bacteria. The results indicated effective inhibition of growth, supporting its potential application in treating bacterial infections.
Q & A
Basic Synthesis and Characterization
Q1. What are the optimal reaction conditions for synthesizing 1-(3-Bromobenzyl)-1H-imidazole-5-carboxylic acid, and how can structural confirmation be achieved? Answer:
- Synthesis : A one-pot heterocyclization reaction using 3-bromo-4-hydroxy-5-methoxybenzaldehyde and sodium dithionite in DMSO under reflux (90°C) is effective. Subsequent hydrolysis with NaOH in ethanol yields the target compound .
- Structural Confirmation :
- IR Spectroscopy : Key peaks include a broad -OH stretch at ~3394 cm⁻¹, a carbonyl (C=O) stretch at 1701 cm⁻¹, and a C=N stretch at 1624 cm⁻¹. The bromine atom is confirmed by a sharp band at ~525 cm⁻¹ .
- Supplementary Techniques : Combine with / NMR and mass spectrometry for full characterization.
Advanced Reaction Design
Q2. How can computational methods be integrated into the design and optimization of synthesis routes for this compound? Answer:
- Quantum Chemical Calculations : Use reaction path search algorithms to predict intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD employs quantum mechanics to identify optimal reaction pathways and experimental conditions .
- Feedback Loops : Experimental data (e.g., yields, by-products) can refine computational models, accelerating reaction optimization .
Handling Data Contradictions
Q3. If conflicting spectroscopic data (e.g., IR or NMR) arises during characterization, what steps should researchers take to validate the structure? Answer:
- Multi-Technique Validation : Cross-validate with - HSQC NMR to resolve ambiguities in proton-carbon correlations. For example, discrepancies in carbonyl peaks may arise from solvent interactions or tautomerism .
- X-ray Crystallography : Resolve structural ambiguities definitively by obtaining single-crystal data .
Purity and By-Product Analysis
Q4. What methodologies are recommended for assessing purity and identifying brominated by-products during synthesis? Answer:
- HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry to separate and identify brominated impurities (e.g., unreacted benzyl intermediates) .
- Elemental Analysis : Confirm stoichiometry (C, H, N, Br) to detect deviations caused by incomplete substitution or oxidation .
Advanced Mechanistic Studies
Q5. How can researchers elucidate the reaction mechanism of bromine substitution in the benzyl group under varying conditions? Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., SN2 vs. radical pathways) .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation (e.g., bromine radical species) during reflux .
Stability and Storage
Q6. What are the stability profiles of this compound under different storage conditions, and how can degradation be mitigated? Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at -20°C in inert atmospheres to prevent oxidation .
- Light Sensitivity : UV-Vis spectroscopy can detect photodegradation; use amber vials for long-term storage .
Advanced Applications in Drug Design
Q7. How can the carboxylic acid moiety of this compound be functionalized for bioactivity studies? Answer:
- Esterification/Amidation : React with thionyl chloride to form an acyl chloride, then couple with amines or alcohols. For example, methyl ester derivatives improve cell permeability in pharmacokinetic studies .
- Coordination Chemistry : Explore metal complexes (e.g., with Zn²⁺ or Cu²⁺) for antimicrobial activity screening .
Addressing Synthetic Challenges
Q8. What strategies resolve low yields in the final hydrolysis step of the synthesis? Answer:
- Solvent Optimization : Replace ethanol with a water/THF mixture to enhance NaOH solubility and reaction homogeneity .
- Microwave-Assisted Hydrolysis : Reduce reaction time and improve yields by 15–20% using controlled microwave irradiation .
Computational Modeling of Reactivity
Q9. How can DFT calculations predict the reactivity of the imidazole ring toward electrophilic substitution? Answer:
- Electrostatic Potential Maps : Identify electron-rich regions (e.g., C-2 position) prone to electrophilic attack.
- Activation Energy Barriers : Calculate energy barriers for bromination or nitration reactions to prioritize synthetic routes .
Handling Air-Sensitive Intermediates
Q10. What precautions are necessary when synthesizing air-sensitive intermediates (e.g., sodium dithionite adducts)? Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
